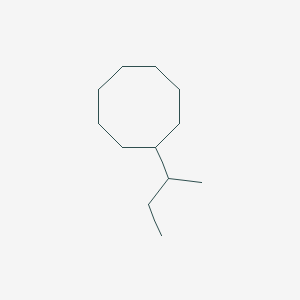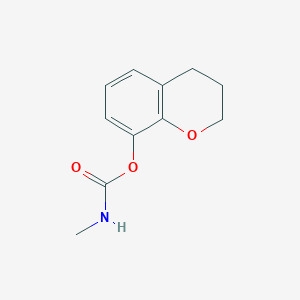
2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI) is a compound that belongs to the carbamate family. This compound has been the subject of scientific research due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)) is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. In insects, it is believed to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the transmission of nerve impulses. In cancer cells, it is believed to inhibit the activity of certain enzymes that are involved in cell division.
Biochemical and Physiological Effects
2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)) has been found to have various biochemical and physiological effects. In insects, it has been found to cause paralysis and death by inhibiting the activity of acetylcholinesterase. In cancer cells, it has been found to inhibit cell division and induce apoptosis, which is a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)) has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. Another advantage is that it has been found to have insecticidal and anti-cancer properties, which makes it a potential candidate for the development of insecticides and anti-cancer drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different organisms.
Orientations Futures
There are several future directions for the research on 2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)). One of the directions is to further study its mechanism of action to better understand its effects on different organisms. Another direction is to explore its potential applications in the field of medicine, particularly in the development of anti-cancer drugs. Additionally, further research can be done to explore its potential as an insecticide and its effects on non-target organisms.
Méthodes De Synthèse
2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)) can be synthesized through a multi-step process. The first step involves the reaction of 2-hydroxyacetophenone with ethyl acetoacetate to form 3-(2-hydroxyphenyl)-3-oxopropanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-(2-hydroxyphenyl)-3-oxopropanohydrazide. The final step involves the reaction of 3-(2-hydroxyphenyl)-3-oxopropanohydrazide with methyl isocyanate to form 2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)).
Applications De Recherche Scientifique
2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)) has been the subject of scientific research due to its potential applications in various fields. One of the applications of this compound is in the field of agriculture. It has been found to have insecticidal properties and can be used to control pests in crops. Another application of this compound is in the field of medicine. It has been found to have potential anti-cancer properties and can be used in the development of anti-cancer drugs.
Propriétés
Numéro CAS |
16146-52-4 |
|---|---|
Nom du produit |
2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI) |
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
3,4-dihydro-2H-chromen-8-yl N-methylcarbamate |
InChI |
InChI=1S/C11H13NO3/c1-12-11(13)15-9-6-2-4-8-5-3-7-14-10(8)9/h2,4,6H,3,5,7H2,1H3,(H,12,13) |
Clé InChI |
PMBSJQIGLMSEKN-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC2=C1OCCC2 |
SMILES canonique |
CNC(=O)OC1=CC=CC2=C1OCCC2 |
Autres numéros CAS |
16146-52-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)
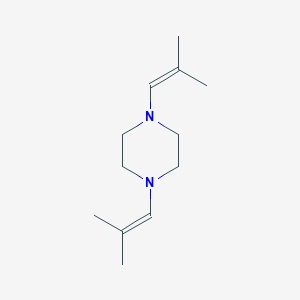
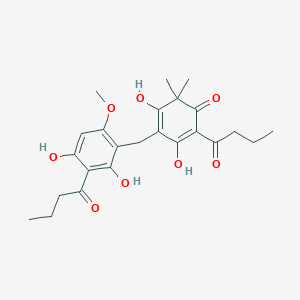
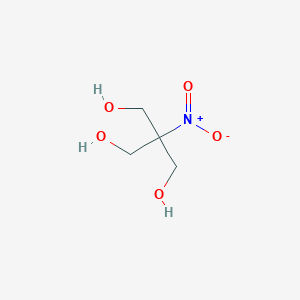
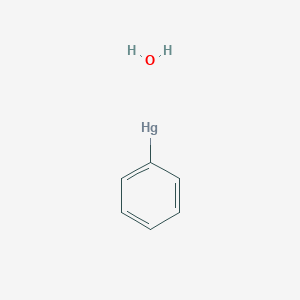
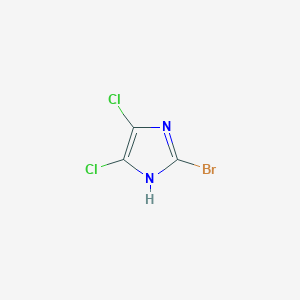
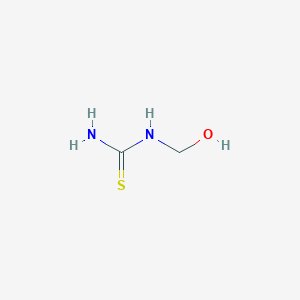
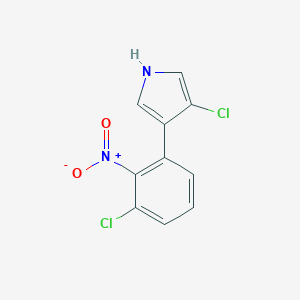
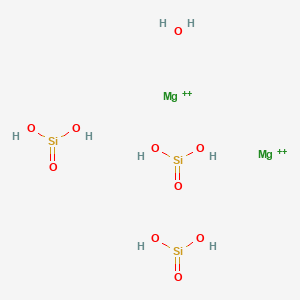

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)


